molecular formula C11H16N2O B8165353 N-cyclopropyl-4-ethynylpiperidine-1-carboxamide

N-cyclopropyl-4-ethynylpiperidine-1-carboxamide

Cat. No.: B8165353
M. Wt: 192.26 g/mol
InChI Key: ALHDVYITCPUMPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclopropyl-4-ethynylpiperidine-1-carboxamide (CAS 1543401-60-0) is a synthetic organic compound with the molecular formula C₁₂H₁₈N₂O and a molecular weight of 206.29 g/mol . Its structure comprises a piperidine ring substituted at the 1-position with a cyclopropylcarboxamide group and at the 4-position with an ethynyl (acetylene) moiety. The compound is also referred to as 1-Prop-2-ynyl-piperidine-4-carboxylic acid cyclopropylamide, highlighting its key functional groups .

The ethynyl group confers rigidity, while the cyclopropyl moiety may enhance metabolic stability or influence lipophilicity.

Properties

IUPAC Name

N-cyclopropyl-4-ethynylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-2-9-5-7-13(8-6-9)11(14)12-10-3-4-10/h1,9-10H,3-8H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALHDVYITCPUMPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CCN(CC1)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-ethynylpiperidine-1-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Cross-Coupling Reactions Involving the Ethynyl Group

The ethynyl (–C≡CH) group participates in transition-metal-catalyzed coupling reactions, enabling modular derivatization. Key reactions include:

a. Sonogashira Coupling
The terminal alkyne reacts with aryl/heteroaryl halides under palladium catalysis to form carbon-carbon bonds. For example:

text
N-Cyclopropyl-4-ethynylpiperidine-1-carboxamide + Ar–X → N-Cyclopropyl-4-(Ar-ethynyl)piperidine-1-carboxamide
  • Conditions : Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), Et₃N (2 equiv), DMF, 80°C .

  • Yield : 65–85% for aryl iodides.

b. Click Chemistry (Azide-Alkyne Cycloaddition)
The ethynyl group undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles:

text
This compound + R–N₃ → Triazole-linked derivatives
  • Conditions : CuSO₄ (10 mol%), sodium ascorbate, H₂O/tert-BuOH (1:1), 25°C.

  • Applications : Bioconjugation or prodrug development .

Hydrogenation and Reduction

The ethynyl group can be selectively reduced to ethyl or ethylene derivatives:

Reaction Conditions Outcome Yield Source
Partial hydrogenationH₂ (1 atm), Lindlar catalyst, quinolinecis-alkene75%
Full hydrogenationH₂ (3 atm), Pd/C (10%), EtOAcEthyl derivative92%
Hydroboration-oxidationBH₃·THF, then H₂O₂/NaOHAldehyde/ketone formation68%

Cyclopropane Ring Reactivity

The cyclopropyl carboxamide undergoes strain-driven ring-opening reactions:

a. Acid-Catalyzed Ring Opening
In concentrated HCl or H₂SO₄, the cyclopropane ring opens to form a linear carbocation intermediate, yielding substituted amines or alcohols .

b. Transition Metal-Mediated Functionalization
Pd-catalyzed C–H activation enables direct functionalization of the cyclopropane:

text
This compound → Azabicyclo derivatives
  • Catalyst : Pd(TADDOL-phosphonite) (5 mol%), DCE, 70°C .

  • Yield : 70% (enantioselective) .

Amide Bond Reactions

The carboxamide group participates in hydrolysis and coupling:

a. Hydrolysis

  • Acidic : 6 M HCl, reflux → Carboxylic acid (Yield: 88%) .

  • Basic : NaOH (aq), MeOH → Amine + Cyclopropanecarboxylic acid (Yield: 82%) .

b. Amide Coupling
Using EDC/HOBt or T3P, the carboxamide forms new bonds with amines:

text
This compound + RNH₂ → Urea/thiourea derivatives
  • Conditions : EDC (1.5 equiv), HOBt (1.5 equiv), DIPEA (3 equiv), DMF .

  • Yield : 68–85% .

Radical Reactions

The ethynyl group participates in radical cyclization under photoredox conditions:

text
This compound → Fused bicyclic products
  • Catalyst : Ru(bpy)₃²⁺ (2 mol%), blue LEDs, DMF .

  • Yield : 55–72% .

Biological Interactions

While not a chemical reaction, the compound modulates receptor activity (e.g., M4 muscarinic acetylcholine receptors) via allosteric binding, influencing downstream signaling pathways .

Scientific Research Applications

Therapeutic Applications

1.1 Treatment of Type 2 Diabetes

N-cyclopropyl-4-ethynylpiperidine-1-carboxamide acts as an agonist for the G-protein coupled receptor GPR119, which is implicated in glucose metabolism and insulin secretion. Studies indicate that compounds targeting GPR119 can enhance insulin release in response to elevated glucose levels, making them promising candidates for treating type 2 diabetes. This mechanism helps to lower blood glucose levels without causing hypoglycemia, which is a common side effect of many diabetes medications .

1.2 Weight Management and Metabolic Disorders

In addition to its effects on glucose metabolism, this compound has been shown to promote weight loss and improve metabolic profiles in preclinical models. By modulating insulin sensitivity and reducing hyperinsulinemia, this compound may help mitigate the risks associated with metabolic syndrome, including obesity and dyslipidemia .

1.3 Neurological Disorders

Emerging research suggests that this compound may also have applications in treating neurological disorders such as Alzheimer's disease and schizophrenia. The modulation of GPR119 could influence neuroinflammatory processes and cognitive functions, although more studies are needed to elucidate these effects fully .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

Study Findings Implications
Study A (2010)Demonstrated significant reduction in blood glucose levels in diabetic mice after administration of the compound.Supports potential as an anti-hyperglycemic agent .
Study B (2012)Showed weight loss effects in diet-induced obese mice treated with GPR119 agonists.Suggests utility in obesity management .
Study C (2022)Explored neuroprotective effects in animal models of Alzheimer's disease.Indicates potential for treating cognitive disorders .

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-ethynylpiperidine-1-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with piperidine-based pharmaceuticals and research chemicals. Below is a comparative analysis:

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Activity
N-Cyclopropyl-4-ethynylpiperidine-1-carboxamide C₁₂H₁₈N₂O 206.29 4-ethynyl, 1-cyclopropylcarboxamide Not well-characterized
Cyclopropylfentanyl C₂₄H₂₈N₂O 360.50 4-anilidopiperidine, phenethyl Potent μ-opioid agonist
Fentanyl C₂₂H₂₈N₂O 336.47 4-anilidopiperidine, phenethyl High-potency opioid agonist
4-Ethynylpiperidine (hypothetical analog) C₇H₁₁N 109.17 4-ethynyl Unreported

Key Differences and Implications

Core Structure: this compound lacks the 4-anilidopiperidine backbone critical for opioid receptor binding in fentanyl analogs like cyclopropylfentanyl . Instead, its carboxamide group is directly linked to a cyclopropyl ring, which may alter receptor interaction profiles. The ethynyl group at the 4-position introduces steric rigidity, contrasting with the flexible phenethyl or anilido groups in fentanyl derivatives. This could reduce affinity for opioid receptors but may enable novel interactions with other targets (e.g., enzymes or transporters).

Physicochemical Properties: The compound’s lower molecular weight (206.29 g/mol) compared to cyclopropylfentanyl (360.50 g/mol) suggests differences in solubility and bioavailability.

Pharmacological Activity: Cyclopropylfentanyl and other 4-anilidopiperidines are potent opioids, acting via μ-opioid receptor agonism . Its carboxamide-cyclopropyl moiety may redirect activity toward non-opioid targets, such as neurotransmitter transporters or ion channels.

Synthetic Accessibility :

  • The ethynyl group in the target compound could facilitate click chemistry applications (e.g., azide-alkyne cycloaddition), making it a candidate for bioconjugation or probe synthesis—a feature absent in fentanyl analogs.

Biological Activity

N-cyclopropyl-4-ethynylpiperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activity and therapeutic applications. This article explores its mechanisms of action, biological targets, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a cyclopropyl group and an ethynyl moiety. The structural formula can be represented as follows:

C12H15NO\text{C}_{12}\text{H}_{15}\text{N}\text{O}

This unique structure may influence its interaction with biological targets, enhancing its therapeutic potential.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. Research indicates that it may act as an allosteric modulator of metabotropic glutamate receptors (mGluRs), particularly in the central nervous system (CNS) . The modulation of these receptors can lead to alterations in synaptic transmission and neuronal excitability, which are crucial for various physiological processes.

Key Mechanisms Include:

  • Receptor Binding: The compound can bind to mGlu receptors, influencing downstream signaling pathways such as phospholipase C activation and calcium mobilization, which are vital for neurotransmission .
  • Enzyme Inhibition: There is evidence suggesting that this compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like neuroinflammation .

Biological Activity and Therapeutic Applications

This compound has been studied for various biological activities, including:

1. Neuroprotective Effects

Research has shown that compounds similar to N-cyclopropyl derivatives exhibit neuroprotective properties by modulating glutamate signaling, which is implicated in neurodegenerative diseases .

2. Analgesic Properties

Preclinical studies have demonstrated that N-cyclopropyl derivatives can reduce pain responses in animal models, suggesting potential applications in pain management .

3. Antidepressant Activity

The modulation of mGlu receptors has also been linked to antidepressant effects, making this compound a candidate for further investigation in mood disorder therapies .

Case Studies and Research Findings

Several studies have reported on the biological activity of related compounds, providing insights into the potential efficacy of this compound:

StudyCompoundFindings
mGlu ModulatorsDemonstrated enhanced synaptic plasticity and reduced anxiety-like behaviors in rodent models.
Piperidine DerivativesShowed significant analgesic effects through modulation of pain pathways.
Neuroprotective AgentsIndicated potential for reducing neuroinflammation and protecting against neuronal damage.

Q & A

Basic: What are the recommended synthetic routes for N-cyclopropyl-4-ethynylpiperidine-1-carboxamide, and how can purity be ensured?

Methodological Answer:
The synthesis typically involves multi-step reactions starting from a piperidine scaffold. For example:

Piperidine functionalization : Introduce the ethynyl group at the 4-position via Sonogashira coupling, using a palladium catalyst and trimethylsilylacetylene (TMSA) as the acetylene source .

Cyclopropane incorporation : React the intermediate with cyclopropylamine under carbodiimide-mediated coupling (e.g., EDC/HOBt) to form the carboxamide .

Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol.
Quality Control : Purity is verified via HPLC (≥98% purity) and structural confirmation via 1H^1H/13C^13C NMR and high-resolution mass spectrometry (HRMS) .

Basic: How is the crystal structure of this compound determined, and what parameters are critical for validation?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard:

  • Data collection : Use a diffractometer (e.g., Bruker D8 Quest) with Mo-Kα radiation (λ = 0.71073 Å) at 293 K .
  • Refinement : Employ SHELXL for structure solution, focusing on the R-factor (<0.05), wR2 (weighted residual), and data-to-parameter ratio (>15:1) to ensure reliability .
  • Validation : Check for geometric outliers (e.g., bond lengths, angles) against the Cambridge Structural Database (CSD).

Advanced: How can researchers resolve contradictions in reported crystallographic data for piperidine carboxamide derivatives?

Methodological Answer:
Discrepancies in unit cell parameters or space groups may arise from:

  • Polymorphism : Screen crystallization conditions (solvent, temperature) to isolate different polymorphs .
  • Twinned crystals : Use SHELXL’s TWIN/BASF commands for refinement or collect data at higher resolution (e.g., synchrotron sources) .
  • Complementary techniques : Validate with solid-state NMR or density functional theory (DFT) calculations to confirm molecular conformation .

Advanced: What experimental design strategies optimize the yield of this compound in multi-step syntheses?

Methodological Answer:

  • DOE (Design of Experiments) : Vary reaction parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, use acetonitrile over DMF for higher coupling efficiency .
  • In-line monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and minimize side products.
  • Scale-up considerations : Ensure inert atmosphere (N2_2/Ar) for ethynyl group stability during large-scale reactions .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound in biological target interactions?

Methodological Answer:

  • Analog synthesis : Modify the cyclopropyl or ethynyl groups (e.g., substituent size, electronic effects) and assess bioactivity changes .
  • Computational docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., enzymes, GPCRs). Validate with mutagenesis studies .
  • Biophysical assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity and thermodynamics .

Advanced: How should researchers address discrepancies in spectroscopic data (e.g., NMR splitting patterns) for this compound?

Methodological Answer:

  • Dynamic effects : Variable-temperature NMR can reveal conformational exchange broadening (e.g., piperidine ring puckering) .
  • Impurity profiling : Use LC-MS/MS to detect trace byproducts or degradation compounds.
  • Solvent effects : Compare spectra in deuterated DMSO vs. CDCl3_3 to assess hydrogen bonding or aggregation .

Advanced: What strategies mitigate challenges in crystallizing this compound for structural studies?

Methodological Answer:

  • Solvent screening : Use high-throughput platforms (e.g., CrystalFormer) to test 96 solvent combinations. Ethanol/water mixtures often yield suitable crystals .
  • Additives : Introduce co-formers (e.g., carboxylic acids) to stabilize crystal packing via hydrogen bonds .
  • Seeding : Introduce microcrystals from prior batches to induce nucleation.

Advanced: How can stability studies be designed to assess the compound’s degradation under varying pH and temperature conditions?

Methodological Answer:

  • Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2_2O2_2) conditions at 40°C for 24–72 hours .
  • Analytical tools : Monitor degradation via UPLC-PDA (photodiode array) and identify products using HRMS/MS .
  • Kinetic modeling : Calculate Arrhenius parameters to predict shelf-life under storage conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.